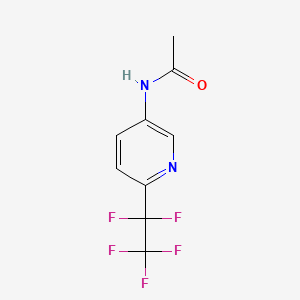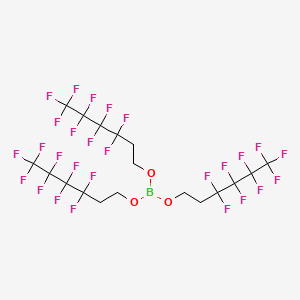
Zinc(II) 2,2,2-trifluoroethanesulfinate
Descripción general
Descripción
Zinc(II) 2,2,2-trifluoroethanesulfinate is a chemical compound with the empirical formula C4H4F6O4S2Zn. It is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Zinc(II) 2,2,2-trifluoroethanesulfinate can be synthesized through different methods. One common synthetic route involves the reaction of trifluoroethanesulfinic acid with zinc carbonate in dry methanol at room temperature. The mixture is stirred and then refluxed, resulting in the formation of zinc trifluoroethanesulfinate . Another method involves the reaction of trifluoroethanesulfinic acid with metallic zinc in acetone .
Análisis De Reacciones Químicas
Zinc(II) 2,2,2-trifluoroethanesulfinate is known to undergo various types of chemical reactions, including:
C-C Bond Formation: It acts as a catalyst in carbon-carbon bond formation reactions.
C-H Activation: It is used in reactions involving the activation of carbon-hydrogen bonds.
Substitution Reactions: It can participate in substitution reactions where it replaces other functional groups in organic molecules.
Common reagents used in these reactions include trifluoroethanesulfinic acid and zinc carbonate. The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
Zinc(II) 2,2,2-trifluoroethanesulfinate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of zinc trifluoroethanesulfinate involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds and the activation of carbon-hydrogen bonds by providing a reactive zinc center that interacts with the substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparación Con Compuestos Similares
Zinc(II) 2,2,2-trifluoroethanesulfinate can be compared with other similar compounds, such as:
Zinc trifluoromethanesulfonate: Used as a Lewis acid catalyst in silylation reactions.
Zinc difluoromethanesulfinate: Another zinc sulfinate compound with similar applications.
Sodium trifluoroethanesulfinate: A sodium salt with similar reactivity but different solubility properties.
This compound is unique due to its specific reactivity and the ability to facilitate the rapid diversification of heterocycles, making it a valuable tool in organic synthesis .
Propiedades
IUPAC Name |
zinc;2,2,2-trifluoroethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3F3O2S.Zn/c2*3-2(4,5)1-8(6)7;/h2*1H2,(H,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGHSSOALZPRJD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)[O-].C(C(F)(F)F)S(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416821-53-8 | |
| Record name | ZINC(II) 2,2,2-TRIFLUOROETHANE-1-SULFINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol](/img/structure/B8017840.png)
![6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B8017845.png)



![Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8017870.png)




![Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8017916.png)
![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)
